2-(1-Methylpiperidin-2-yl)acetic acid
Overview
Description
2-(1-Methylpiperidin-2-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
This compound belongs to the class of piperidine derivatives, which are known to interact with a wide range of biological targets, including various receptors and enzymes
Mode of Action
Piperidine derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Piperidine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets
Action Environment
The action, efficacy, and stability of 2-(1-Methylpiperidin-2-yl)acetic acid can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-2-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method includes the reaction of 1-methylpiperidine with acetic anhydride under acidic conditions to yield the desired product . Another approach involves the use of organocatalysts and cocatalysts, such as quinoline and trifluoroacetic acid, to achieve enantiomerically enriched products .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including purification through preparative high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylpiperidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(1-Methylpiperidin-4-yl)acetic acid
- 2-(1-Methylpiperidin-3-yl)acetic acid
- 2-(1-Methylpiperidin-1-yl)acetic acid
Comparison: 2-(1-Methylpiperidin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-2-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQBRPEHILFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390234 | |
Record name | (1-methylpiperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107388-72-7 | |
Record name | (1-methylpiperidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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